

CAS number and molecular formula of (4-Cyanophenyl)thiourea

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Cyanophenyl)thiourea

Cat. No.: B041075

[Get Quote](#)

An In-depth Technical Guide to (4-Cyanophenyl)thiourea

This technical guide provides a comprehensive overview of **(4-Cyanophenyl)thiourea**, a molecule of interest in chemical synthesis and medicinal chemistry. The document is intended for researchers, scientists, and professionals involved in drug development, offering detailed information on its chemical properties, synthesis, and potential biological relevance.

Chemical Identity and Properties

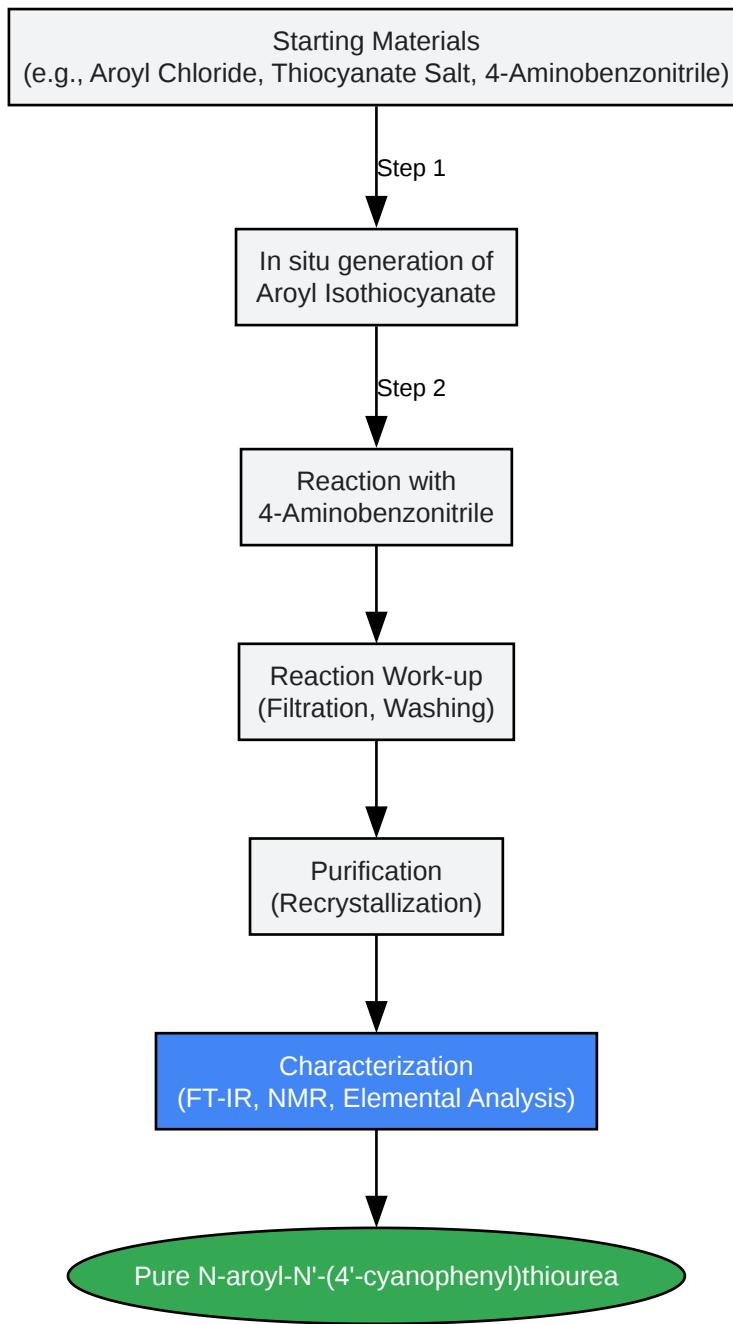
(4-Cyanophenyl)thiourea, also known as **N-(4-Cyanophenyl)thiourea**, is an aromatic thiourea derivative. The core structure consists of a phenyl ring substituted with a cyano group and a thiourea moiety.

Table 1: Chemical and Physical Properties of N-(4-Cyanophenyl)thiourea

Property	Value	Reference
CAS Number	3460-55-7	[1] [2]
Molecular Formula	C8H7N3S	[1] [2]
Molecular Weight	177.22 g/mol	[2]
Appearance	White solid	[2]
Purity	98%	[2]
InChI	InChI=1S/C8H7N3S/c9-5-6-1-3-7(4-2-6)11-8(10)12/h1-4H, (H3,10,11,12)	[2]
InChIKey	LFMJROANUIRGBS-UHFFFAOYSA-N	[2]

Synthesis of Thiourea Derivatives

The synthesis of thiourea derivatives can be achieved through various established chemical reactions. A general and widely used method involves the reaction of an isothiocyanate with a primary or secondary amine.


Experimental Protocol: General Synthesis of N,N'-disubstituted Thioureas

A common laboratory-scale synthesis involves the reaction between an amine and an isothiocyanate. For the synthesis of N-aryl-N'-(4'-cyanophenyl)thioureas, a high-yield two-step process has been described. Initially, aryl isothiocyanates are generated *in situ* from the corresponding aryl chlorides and a thiocyanate salt. These reactive intermediates are then treated with 4-aminobenzonitrile to yield the desired N-aryl-N'-(4'-cyanophenyl)thiourea.[\[3\]](#)[\[4\]](#)

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC). Upon completion, the product is typically isolated by filtration, followed by washing and recrystallization to achieve high purity. Characterization of the synthesized compound is performed using various spectroscopic methods, including FT-IR, ¹H-NMR, and ¹³C-NMR, along with elemental analysis.[\[3\]](#)

Logical Workflow for Synthesis and Characterization

General Workflow for Thiourea Synthesis and Characterization

[Click to download full resolution via product page](#)

Caption: Workflow for thiourea synthesis.

Spectroscopic Data

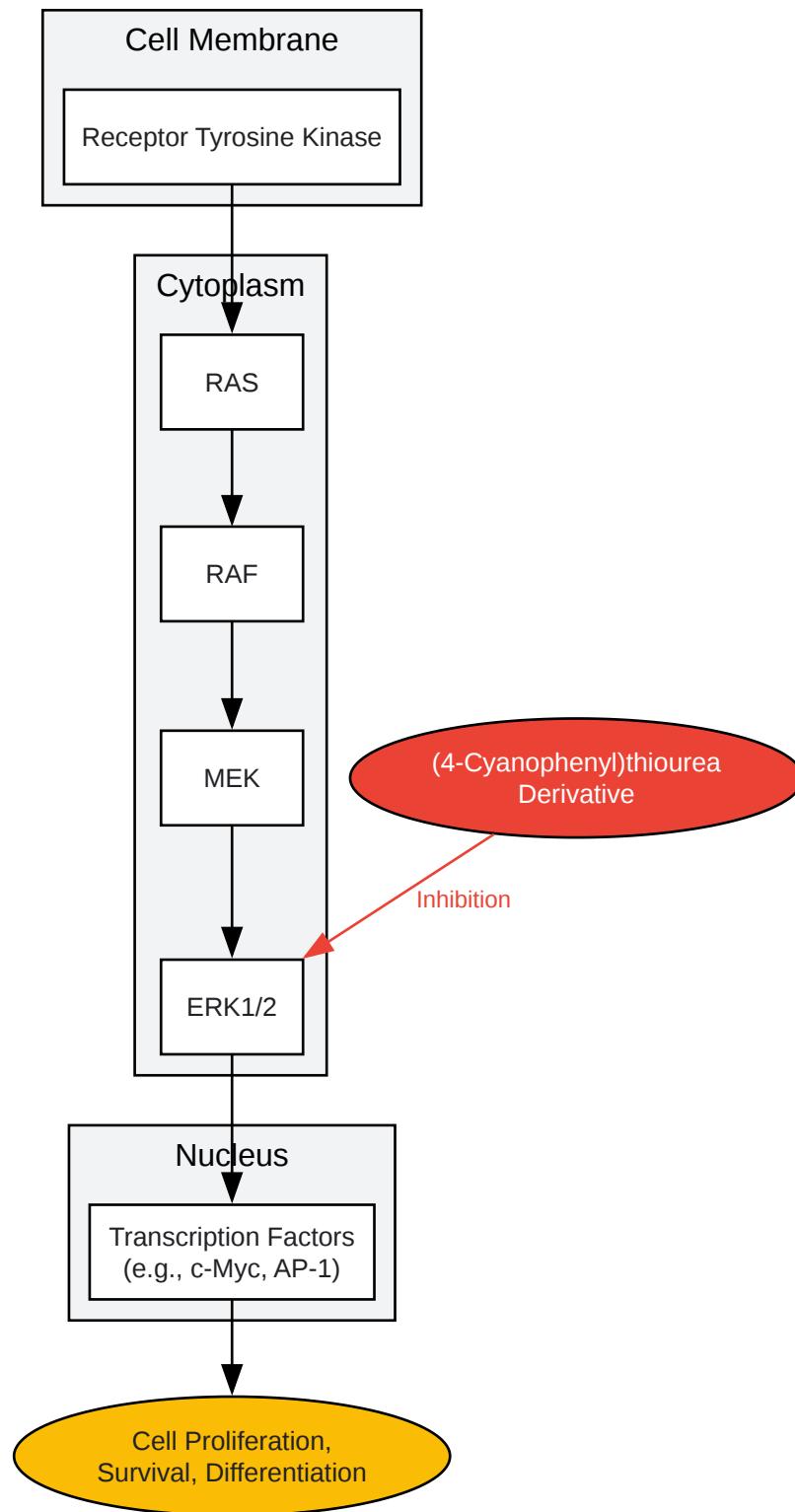
The structural elucidation of **(4-Cyanophenyl)thiourea** and its derivatives relies heavily on spectroscopic techniques.

Table 2: Key Spectroscopic Data for a Representative N-aryl-N'-(4'-cyanophenyl)thiourea

Spectroscopic Technique	Key Signals and Assignments	Reference
FT-IR (cm^{-1})	~3229 (N-H stretch), ~2223 (C≡N), ~1662 (C=O), ~1592 (N-H bend), ~834 (C=S)	[3]
$^1\text{H-NMR}$ (δ , ppm)	~12.70 and ~11.69 (N-H protons of thiourea), 7.50–8.30 (aromatic protons)	[3]
$^{13}\text{C-NMR}$	Signals corresponding to carbonyl, thiocarbonyl, nitrile, and aromatic carbons.	[3]

Note: The data presented is for N-benzoyl-N'-(4'-cyanophenyl)thiourea as a representative example.[3]

Biological and Medicinal Chemistry Relevance


Thiourea derivatives are a class of compounds known for a wide range of biological activities, making them attractive scaffolds in drug discovery.[5] Their applications span various therapeutic areas, including antimicrobial, anticancer, and enzyme inhibition.[5][6]

The biological activity of thiourea derivatives is often attributed to their ability to form hydrogen bonds and coordinate with metal ions, which allows them to interact with biological targets such as enzymes and receptors.[6] For instance, some thiourea derivatives have been investigated as inhibitors of enzymes like thyroid peroxidase, which is involved in thyroid hormone synthesis.[7]

Potential Signaling Pathway Interactions

While specific signaling pathways for **(4-Cyanophenyl)thiourea** are not extensively documented in the provided search results, related compounds have been studied for their anticancer properties. For example, thiazole derivatives containing a 4-cyanophenyl group have shown efficacy against cancer cell lines, with preliminary experiments suggesting inhibition of the ERK1/2 pathway.^[8] The ERK pathway is a critical component of the MAPK/ERK signaling cascade, which regulates cell proliferation, survival, and differentiation.

Hypothesized Interaction with MAPK/ERK Pathway

[Click to download full resolution via product page](#)

Caption: Potential inhibition of the MAPK/ERK pathway.

The diverse biological activities of thiourea derivatives underscore their potential as lead compounds in drug development. Further research into the specific mechanisms of action and structure-activity relationships of **(4-Cyanophenyl)thiourea** and related compounds is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(4-Cyanophenyl)thiourea|3460-55-7-SinoStandards Bio-Tech [sinostandards.net]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Synthesis, Crystal Structure and Cyclic Voltammetric Behavior of N-aryloyl-N'-(4'-cyanophenyl)thioureas [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number and molecular formula of (4-Cyanophenyl)thiourea]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b041075#cas-number-and-molecular-formula-of-4-cyanophenyl-thiourea>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com